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Compound of Interest

Compound Name: 4-(Piperidin-1-ylmethyl)phenol

Cat. No.: B1312872 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 4-(Piperidin-1-ylmethyl)phenol, a molecule of interest in medicinal chemistry and drug

development. Due to the limited availability of experimentally verified spectra in the public

domain, this guide combines theoretical predictions based on analogous compounds with

general experimental protocols.

Molecular Structure and Properties
Chemical Name: 4-(Piperidin-1-ylmethyl)phenol CAS Number: 56771-63-2 Molecular

Formula: C₁₂H₁₇NO Molecular Weight: 191.27 g/mol

Structure:

Caption: Molecular structure of 4-(Piperidin-1-ylmethyl)phenol.

Spectroscopic Data (Predicted)
Disclaimer: The following spectral data are predicted based on the analysis of structurally

similar compounds and general principles of NMR and IR spectroscopy. Experimental

verification is recommended for definitive structural elucidation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1312872?utm_src=pdf-interest
https://www.benchchem.com/product/b1312872?utm_src=pdf-body
https://www.benchchem.com/product/b1312872?utm_src=pdf-body
https://www.benchchem.com/product/b1312872?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1312872?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The ¹H NMR spectrum of 4-(Piperidin-1-ylmethyl)phenol is expected to show distinct signals

corresponding to the protons of the phenol ring, the methylene bridge, and the piperidine ring.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 9.0 - 10.0 Broad Singlet 1H Phenolic -OH

~ 7.10 Doublet 2H
Aromatic C-H (ortho to

-CH₂-)

~ 6.80 Doublet 2H
Aromatic C-H (ortho to

-OH)

~ 3.60 Singlet 2H
-CH₂- (Methylene

bridge)

~ 2.40 Multiplet 4H
Piperidine -CH₂-

(adjacent to N)

~ 1.55 Multiplet 4H Piperidine -CH₂-

~ 1.40 Multiplet 2H Piperidine -CH₂-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
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Chemical Shift (δ, ppm) Assignment

~ 155.0 Aromatic C-O

~ 130.0 Aromatic C-H (ortho to -CH₂-)

~ 128.0 Aromatic C (ipso to -CH₂-)

~ 115.0 Aromatic C-H (ortho to -OH)

~ 63.0 -CH₂- (Methylene bridge)

~ 54.0 Piperidine -CH₂- (adjacent to N)

~ 26.0 Piperidine -CH₂-

~ 24.0 Piperidine -CH₂-

Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in

the molecule.

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad O-H stretch (phenolic)

3100 - 3000 Medium Aromatic C-H stretch

2950 - 2800 Strong
Aliphatic C-H stretch

(piperidine and methylene)

~ 1600, 1500 Medium-Strong Aromatic C=C stretch

~ 1230 Strong C-O stretch (phenolic)

~ 1100 Medium C-N stretch

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
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NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Dissolve 5-10 mg of 4-(Piperidin-1-ylmethyl)phenol in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include

a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans

to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number

of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

Solid State (KBr Pellet):

Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium

bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is

obtained.

Press the powder into a thin, transparent pellet using a hydraulic press.

Thin Film (if the sample is an oil or can be melted):
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Place a small drop of the sample between two salt plates (e.g., NaCl or KBr).

Gently press the plates together to form a thin film.

Solution:

Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of

interest (e.g., carbon tetrachloride or chloroform).

Place the solution in a liquid cell of appropriate path length.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the solvent and cell).

Place the sample in the spectrometer and record the sample spectrum.

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Synthesis and Workflow
4-(Piperidin-1-ylmethyl)phenol is typically synthesized via the Mannich reaction, a three-

component condensation reaction.

Synthetic Pathway

Phenol

Mannich Reaction
(Acid or Base Catalysis)

Formaldehyde

Piperidine

4-(Piperidin-1-ylmethyl)phenol
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Click to download full resolution via product page

Caption: Synthetic pathway for 4-(Piperidin-1-ylmethyl)phenol via the Mannich reaction.
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Caption: General experimental workflow for the synthesis and spectroscopic characterization.

Potential Signaling Pathways and Biological Activity
While specific biological data for 4-(Piperidin-1-ylmethyl)phenol is scarce, related Mannich

bases of phenols have been investigated for a variety of biological activities. The structural

motifs present in this molecule, namely the phenol and piperidine rings, are common in

pharmacologically active compounds.

Potential areas of biological investigation for this compound could include:

Antimicrobial and Antifungal Activity: Many phenol and piperidine derivatives exhibit

antimicrobial properties.

Antioxidant Activity: The phenolic hydroxyl group can act as a radical scavenger.

Analgesic and Anti-inflammatory Effects: These are common activities for compounds

containing these scaffolds.

Enzyme Inhibition: The molecule could potentially interact with the active sites of various

enzymes.

Further research is required to elucidate the specific biological targets and signaling pathways

that may be modulated by 4-(Piperidin-1-ylmethyl)phenol. A logical workflow for such an

investigation is presented below.
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Synthesized Compound

In vitro Biological Screening
(e.g., antimicrobial, antioxidant assays)

Hit Identification

Dose-Response Studies

Mechanism of Action Studies
(e.g., enzyme inhibition, receptor binding)

Signaling Pathway Analysis

In vivo Studies
(Animal Models)

Lead Compound Identification

Click to download full resolution via product page

Caption: Logical workflow for the investigation of biological activity and signaling pathways.
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[https://www.benchchem.com/product/b1312872#spectroscopic-characterization-nmr-ir-of-4-
piperidin-1-ylmethyl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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